Fumaraldehyde

Catalog No.
S624994
CAS No.
2363-83-9
M.F
C4H4O2
M. Wt
84.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fumaraldehyde

CAS Number

2363-83-9

Product Name

Fumaraldehyde

IUPAC Name

(E)-but-2-enedial

Molecular Formula

C4H4O2

Molecular Weight

84.07 g/mol

InChI

InChI=1S/C4H4O2/c5-3-1-2-4-6/h1-4H/b2-1+

InChI Key

JGEMYUOFGVHXKV-OWOJBTEDSA-N

SMILES

C(=CC=O)C=O

Synonyms

1,4-dioxo-2-butene, 2-butene-1,4-dial, cis-2-butene-1,4-dial, fumaraldehyde, malealdehyde, malealdehyde, (E)-isomer, malealdehyde, (Z)-isomer, maleic acid aldehyde, maleic dialdehyde, maleylaldehyde

Canonical SMILES

C(=CC=O)C=O

Isomeric SMILES

C(=C/C=O)\C=O

Fumaraldehyde, with the chemical formula C4H4O2C_4H_4O_2, is an organic compound categorized as an aldehyde. It is structurally related to fumaric acid and features a double bond between two carbon atoms, making it a conjugated diene. The compound appears as a colorless to pale yellow liquid and is known for its reactivity due to the presence of aldehyde functional groups. Fumaraldehyde is primarily recognized for its role in organic synthesis and its potential biological activities.

  • Nucleophilic Addition: The aldehyde groups can react with nucleophiles, leading to the formation of various derivatives. This reactivity is crucial for synthesizing complex organic molecules .
  • Oxidation: Fumaraldehyde can be oxidized to formic acid or other carboxylic acids, which expands its utility in synthetic chemistry.
  • Condensation Reactions: It can participate in condensation reactions, forming larger molecules, including polymers and cyclic compounds .
  • Diels-Alder Reactions: Fumaraldehyde can act as a diene in Diels-Alder reactions, contributing to the formation of cyclohexene derivatives .

Fumaraldehyde has been studied for its potential biological activities. Research indicates that it may exhibit:

  • Antioxidant Properties: The compound has shown promise in trapping lipid oxidation products, suggesting a role in mitigating oxidative stress .
  • Cytotoxicity: Some studies have indicated that fumaraldehyde can induce cytotoxic effects in certain cell lines, which may have implications for cancer research.

Fumaraldehyde can be synthesized through various methods:

  • Dehydration of Fumaric Acid: One common method involves the dehydration of fumaric acid under acidic conditions, resulting in fumaraldehyde.
  • Oxidative Dehydrogenation: This method utilizes oxidizing agents to remove hydrogen from fumaric acid or its derivatives, yielding fumaraldehyde .
  • Reactions with Aldehydes: Fumaraldehyde can also be synthesized by reacting simpler aldehydes under specific conditions that promote condensation reactions.

Fumaraldehyde finds applications across multiple fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Polymer Chemistry: Fumaraldehyde is utilized in producing polymers and resins due to its reactive aldehyde groups.
  • Biochemical Research: Its potential antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular health.

Interaction studies involving fumaraldehyde have highlighted its reactivity with different biological molecules:

  • Phenolic Compounds: Research has shown that fumaraldehyde interacts with phenolic compounds, leading to the formation of stable adducts that may influence lipid oxidation processes .
  • Nucleophiles: The compound's ability to react with various nucleophiles has been explored for developing new synthetic pathways and understanding biochemical interactions.

Fumaraldehyde shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundChemical FormulaKey CharacteristicsUnique Aspects
Maleic AnhydrideC4H2O3C_4H_2O_3A cyclic anhydride used in polymer productionForms adducts more readily than fumaraldehyde
Fumaric AcidC4H4O4C_4H_4O_4A dicarboxylic acid used in food additivesLacks aldehyde functionality
AcroleinC3H4OC_3H_4OA highly reactive unsaturated aldehydeMore toxic and volatile than fumaraldehyde
4-Oxo-2-alkenalsVariesReactive intermediates in lipid oxidationSimilar reactivity but different structures

Fumaraldehyde's uniqueness lies in its dual functionality as both an aldehyde and a diene, allowing it to participate in diverse

XLogP3

-0.6

Other CAS

3675-13-6

Wikipedia

But-2-enedial
Fumaraldehyde

Dates

Last modified: 02-18-2024

Explore Compound Types